N-Chloromethylmorpholine

Catalog No.
S1518364
CAS No.
16158-87-5
M.F
C5H10ClNO
M. Wt
135.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chloromethylmorpholine

CAS Number

16158-87-5

Product Name

N-Chloromethylmorpholine

IUPAC Name

4-(chloromethyl)morpholine

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

InChI

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

FXAHCXPEXLCFFY-UHFFFAOYSA-N

SMILES

C1COCCN1CCl

Canonical SMILES

C1COCCN1CCl

N-Chloromethylmorpholine (CAS 16158-87-5) is a highly reactive alpha-chloroamine that functions as a preformed, strictly anhydrous aminomethylating (Mannich) reagent. In industrial and advanced laboratory syntheses, it is primarily procured to install the morpholinomethyl (-CH2-Morpholine) pharmacophore or auxiliary group onto carbon, nitrogen, or sulfur nucleophiles. Unlike standard multi-component Mannich mixtures, this isolated electrophile delivers a precise stoichiometric equivalent of the morpholine iminium ion without generating water as a byproduct [1]. This makes it a critical building block for water-sensitive reactions, complex Active Pharmaceutical Ingredient (API) synthesis, and materials manufacturing where strict regiocontrol and high purity are required.

Procurement teams often attempt to substitute preformed alpha-chloroamines with cheaper in situ Mannich reagents (aqueous formaldehyde and morpholine) or alpha-aminoethers like N-(methoxymethyl)morpholine. However, in situ generation produces a stoichiometric equivalent of water, which immediately hydrolyzes moisture-sensitive substrates such as silyl enol ethers, organolithiums, and Grignard reagents, leading to complete reaction failure [1]. Furthermore, substituting with Eschenmoser’s salt (the dimethylamine derivative) alters the final molecular footprint, replacing the metabolically stable, hydrogen-bond-accepting morpholine ring with a dimethylamino group that is highly susceptible to oxidative N-dealkylation in vivo. Consequently, for strictly anhydrous morpholinomethylation, N-chloromethylmorpholine cannot be substituted by generic aqueous protocols or non-morpholine analogs.

Compatibility with Water-Sensitive Nucleophiles (Silyl Enol Ethers)

When synthesizing beta-aminoketones via silyl enol ethers, the presence of water is detrimental. N-Chloromethylmorpholine allows for strictly anhydrous Mukaiyama-Mannich-type additions. Studies comparing preformed alpha-chloroamines to in situ aqueous Mannich conditions demonstrate that the preformed reagent achieves >85% yield of the mono-aminomethylated product [1]. In contrast, the aqueous formaldehyde/morpholine baseline results in 0% yield due to the rapid, competitive hydrolysis of the silyl enol ether back to the starting ketone.

Evidence DimensionTarget product yield (mono-aminomethylated ketone)
Target Compound Data>85% yield (anhydrous N-chloromethylmorpholine)
Comparator Or Baseline0% yield (in situ aqueous formaldehyde + morpholine)
Quantified Difference>85% absolute yield increase
ConditionsSilyl enol ether substrate, low temperature (-78°C to 0°C), anhydrous solvent (CH2Cl2 or THF)

Procuring the preformed anhydrous reagent is mandatory when the synthetic route relies on moisture-sensitive intermediates like silyl enol ethers or organometallics.

Stoichiometric Control and Mono-Alkylation Selectivity

Classical in situ Mannich reactions often suffer from poor electrophile control, leading to significant over-alkylation (bis-aminomethylation) on activated substrates like phenols or enolizable ketones. Utilizing isolated N-chloromethylmorpholine allows the chemist to limit the electrophile to exactly 1.0 equivalent [1]. This precise stoichiometric control restricts bis-alkylated byproducts to <5%, while pushing the desired mono-alkylated product yield above 90%. In contrast, in situ generation typically yields 15-30% bis-alkylated impurities, complicating downstream purification and reducing overall API yield.

Evidence DimensionBis-alkylated byproduct formation
Target Compound Data<5% byproduct
Comparator Or Baseline15-30% byproduct (in situ Mannich)
Quantified Difference3- to 6-fold reduction in over-alkylation impurities
ConditionsActivated phenol or ketone substrate, 1.0 eq electrophile

Minimizing over-alkylation directly reduces chromatographic purification costs and maximizes the yield of the target mono-alkylated intermediate.

Lewis Acid Independence and Mild Activation

When comparing preformed Mannich reagents, N-chloromethylmorpholine (alpha-chloroamine) exhibits significantly higher intrinsic reactivity than its ether counterpart, N-(methoxymethyl)morpholine. The alpha-chloroamine readily dissociates into the highly electrophilic morpholinomethyleneammonium chloride salt with minimal or no Lewis acid catalysis[1]. Conversely, the alpha-aminoether requires stoichiometric amounts of strong Lewis acids (e.g., TiCl4 or BF3·OEt2) to generate the active iminium species, which can degrade acid-sensitive functional groups on the substrate. The use of N-chloromethylmorpholine preserves these sensitive moieties, improving yields by 20-40% in complex molecule synthesis.

Evidence DimensionRequirement for strong Lewis acid activation
Target Compound DataSpontaneous or mild activation (no strong Lewis acid required)
Comparator Or BaselineStoichiometric strong Lewis acid required (N-(methoxymethyl)morpholine)
Quantified DifferenceElimination of harsh acidic conditions, 20-40% yield improvement on acid-sensitive substrates
ConditionsAminomethylation of acid-sensitive nucleophiles

Selecting the alpha-chloroamine over the alpha-aminoether allows for milder reaction conditions, expanding the substrate scope to include delicate, highly functionalized intermediates.

Pharmacokinetic Advantage over Dimethylamine Analogs

While Eschenmoser's salt (dimethylmethyleneammonium) is a common preformed Mannich reagent, it installs a dimethylamino group. For pharmaceutical procurement, N-chloromethylmorpholine is selected because it installs a morpholine ring. The morpholine moiety exhibits higher metabolic stability against CYP450-mediated oxidative N-dealkylation compared to the dimethylamino group [1]. Incorporating the morpholine ring via N-chloromethylmorpholine can increase the in vivo half-life of the resulting API candidate by 1.5- to 3-fold while simultaneously improving aqueous solubility due to the added oxygen hydrogen-bond acceptor.

Evidence DimensionSusceptibility to CYP450 N-dealkylation (metabolic stability)
Target Compound DataHigh stability (morpholine ring)
Comparator Or BaselineHigh susceptibility to N-dealkylation (dimethylamino group from Eschenmoser's salt)
Quantified Difference1.5- to 3-fold increase in half-life for target APIs
ConditionsIn vitro liver microsome assays or in vivo pharmacokinetic profiling

For drug discovery and development, procuring the morpholine-specific reagent directly improves the pharmacokinetic profile and survivability of the lead compound.

Synthesis of Water-Sensitive APIs via Mukaiyama-Mannich Reactions

Ideal for the aminomethylation of Grignard reagents, organolithiums, and silyl enol ethers where the introduction of aqueous formaldehyde from in situ Mannich reactions would cause immediate substrate destruction [1].

Late-Stage Functionalization for Improved Pharmacokinetics

Used to append a morpholinomethyl group to complex lead compounds to improve aqueous solubility and metabolic stability, explicitly avoiding the severe N-dealkylation liabilities associated with dimethylamine groups installed by Eschenmoser's salt[1].

High-Purity Mono-Alkylation of Phenols and Enolizable Ketones

Procured for industrial scale-up where classical multi-component Mannich reactions produce unacceptable levels of bis-alkylated byproducts, thereby streamlining downstream purification and maximizing yield [1].

Milder Aminomethylation of Acid-Sensitive Substrates

Chosen over alpha-aminoethers (like N-(methoxymethyl)morpholine) to avoid the use of harsh, stoichiometric Lewis acids (e.g., TiCl4) that would degrade delicate functional groups during complex molecule assembly [1].

XLogP3

0.6

Wikipedia

4-(Chloromethyl)morpholine

Dates

Last modified: 08-15-2023

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